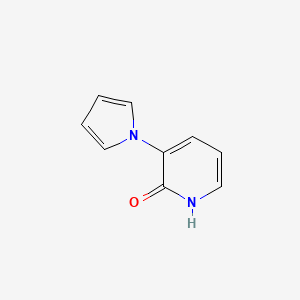

3-Pyrrol-1-ylpyridin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-pyrrol-1-yl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H8N2O/c12-9-8(4-3-5-10-9)11-6-1-2-7-11/h1-7H,(H,10,12) |

InChI Key |

JQTFUFVWXBHGDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CNC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyrrol 1 Ylpyridin 2 Ol and Its Analogs

Strategic Approaches to Pyrrole-Pyridine Linkage Formation

Direct coupling reactions are among the most powerful tools for linking aromatic systems. For pyrrole-pyridine scaffolds, this can involve forming either a Carbon-Nitrogen (C-N) bond, as in 3-pyrrol-1-ylpyridin-2-ol, or a Carbon-Carbon (C-C) bond for other analogs.

C-C Coupling: The Suzuki coupling reaction is a prominent method for forming C-C bonds between pyrrole (B145914) and pyridine (B92270) rings. nih.govbeilstein-journals.orgnih.gov This palladium-catalyzed cross-coupling typically involves the reaction of a pyrrole-boronic acid derivative with a halogenated pyridine. nih.gov For instance, N-Boc-2-pyrrol-2-ylboronic acid can be generated in situ and coupled with various heteroaryl bromides to yield pyrrole-pyridine structures. nih.govbeilstein-journals.org This method is advantageous due to its tolerance of a wide range of functional groups.

C-N Coupling: Transition-metal-free methods have emerged for C-N bond formation. One such approach uses a small-ring organophosphorus catalyst to drive the reductive intermolecular coupling of nitroarenes with boronic acids, which can be applied to construct both Csp²-N and Csp³-N bonds. organic-chemistry.org Additionally, copper-catalyzed Ullmann-type reactions are used for C-N polycoupling, for example, in the synthesis of polyaminopyridines, demonstrating the utility of copper in forming bonds between nitrogen-containing rings. mdpi.com

Table 1: C-N and C-C Bond Coupling Strategies

| Coupling Type | Catalytic System | Reactant 1 | Reactant 2 | Linkage Formed |

| Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | Pyrrole-boronic acid | Bromo-pyridine | C-C |

| Reductive Coupling | Organophosphorus | Nitroarene | Boronic Acid | C-N |

| Ullmann-type Coupling | CuI / L-proline | Amino-bromopyridine | Amino-bromopyridine | C-N (Polymer) |

Annulation and cyclization reactions build one of the heterocyclic rings directly onto the other from acyclic or simpler cyclic precursors. These methods are powerful for creating complex, often fused, ring systems.

Tandem Annulation: Substituted pyridines can be synthesized via the Lewis acid-mediated aza-annulation of 2-en-4-ynyl azides. nih.gov This process can also be mediated by iodine, leading to the formation of 5-iodo-disubstituted pyridines. nih.gov

Electrocyclization: A catalyst-controlled selective synthesis allows for the formation of either pyridines or pyrroles from common substrates like α-diazo oxime ethers. rsc.org Rhodium(II) catalysis can divert the reaction toward 6π-electrocyclization to form pyridines, whereas other catalysts can promote 4π-electrocyclization to yield pyrroles. rsc.org Another strategy involves a 6π-electrocyclization of a sulfilimine intermediate, followed by a spontaneous ring-contraction to produce the pyrrole skeleton under mild conditions. acs.org

[2+2+2] Cycloadditions: Transition-metal catalysts, particularly cobalt and nickel complexes, are effective in promoting [2+2+2] cycloadditions of alkynes and nitriles to construct polysubstituted pyridine rings. researchgate.net

Precursor-Based Syntheses of this compound

These synthetic routes rely on functionalizing a pre-formed pyrrole or pyridine ring. The choice of precursor is critical and dictates the subsequent reaction steps needed to complete the target molecule.

Syntheses in this category begin with a pyrrole ring, which is then elaborated to include the pyridine-2-ol moiety.

Classical Pyrrole Syntheses: Foundational methods are used to prepare the initial pyrrole ring itself. These include the Paal-Knorr synthesis (condensation of a 1,4-dicarbonyl compound with an amine), the Knorr pyrrole synthesis (condensation of an α-amino ketone with a dicarbonyl compound), and the Hantzsch pyrrole synthesis. pharmaguideline.comresearchgate.net These methods provide access to a wide variety of substituted pyrroles that can serve as starting materials. pharmaguideline.com

Modern Pyrrole Syntheses: More recent methods include catalyst-driven processes. For example, a manganese catalyst can mediate a version of the Knorr synthesis via dehydrogenative coupling. organic-chemistry.org Copper-assisted cycloisomerization of alkynyl imines is another efficient route to functionalized pyrroles. organic-chemistry.org

Functionalization of Pre-formed Pyrroles: Once the pyrrole ring is formed, it can be functionalized for coupling. A common strategy involves protecting the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group. The protected pyrrole can then be lithiated and reacted with trimethylborate to generate a boronic acid derivative, which is a key intermediate for Suzuki coupling reactions. nih.gov

Alternatively, the synthesis can commence with a pyridine ring, which is subsequently attached to a pyrrole moiety. The pyridin-2-ol structure exists in tautomeric equilibrium with 2-hydroxypyridine (B17775).

Starting from Halogenated Pyridines: Commercially available and readily synthesized halopyridines, such as 2-chloropyridine (B119429) or 2-bromopyridine (B144113) derivatives, are common starting points. nih.govnih.gov These compounds are activated for nucleophilic substitution or for participation in cross-coupling reactions. For example, 2-bromopyridine derivatives serve as the electrophilic partner in Suzuki couplings with pyrrole-boronic acids. nih.gov

Building from Simpler Pyridines: Functionalized pyridines can be constructed from simpler precursors. The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, for instance, starts with 2-chloro-5-nitropyridine (B43025) or 3-fluoro-2-hydroxypyridine, which undergo a series of transformations to build the final complex structure. nih.gov

Ring Expansion: In some cases, pyridine rings can be formed through the ring expansion of five-membered rings like pyrrole, although this is a less common approach. pharmaguideline.combaranlab.org

Catalytic Methods in the Synthesis of Pyrrole-Pyridine Systems

Catalysis is indispensable in the modern synthesis of complex heterocyclic systems, offering efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods.

Palladium Catalysis: Palladium complexes are widely used, most notably in Suzuki cross-coupling reactions to form C-C bonds between pyrrole and pyridine rings. nih.govbeilstein-journals.org

Copper Catalysis: Copper catalysts are versatile and cost-effective. They are employed in C-N coupling reactions (Ullmann-type), one-pot multi-component reactions to form substituted pyrroles, and in the coupling of enynes and nitriles. mdpi.comnih.govacs.org

Rhodium and Ruthenium Catalysis: Rhodium catalysts can selectively direct electrocyclization reactions towards either pyridine or pyrrole formation. rsc.org Ruthenium-based pincer catalysts enable pyrrole synthesis via dehydrogenative coupling of alcohols and amino alcohols. organic-chemistry.org

Titanium Catalysis: Titanium-catalyzed [2+2+1] heterocoupling of alkynes provides an efficient route to heteroatom-substituted pyrroles, which can then be used in subsequent cross-coupling reactions. nih.gov

Organocatalysis: Non-metal catalysts are also employed. For example, Vitamin B₁ has been used as a catalyst in the Paal-Knorr synthesis of N-substituted pyrroles. nih.gov

Table 2: Catalytic Systems in Pyrrole-Pyridine Synthesis

| Catalyst Metal/Type | Reaction Type | Bond/Ring Formed | Example Substrates |

| Palladium (Pd) | Suzuki Coupling | Pyrrole-Pyridine (C-C) | Pyrrole-boronic acid, Bromo-pyridine |

| Copper (Cu) | Ullmann Coupling | Pyrrole-Pyridine (C-N) | Aminopyridine, Halopyridine |

| Copper (Cu) | Cyclization/Coupling | Pyrrole Ring | Ketones, Amines, Diols |

| Rhodium (Rh) | Electrocyclization | Pyridine Ring | α-diazo oxime ethers |

| Titanium (Ti) | [2+2+1] Heterocoupling | Pyrrole Ring | Alkynes, Azides |

| Organocatalyst | Paal-Knorr Synthesis | Pyrrole Ring | Dicarbonyl compounds, Amines |

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone in the synthesis of N-aryl and N-heteroaryl bonds, offering efficient and selective routes. rsc.orgrsc.org Catalysts based on palladium, copper, rhodium, and iridium are frequently employed for cross-coupling reactions that can be adapted for the synthesis of this compound analogs. researchgate.netrsc.org

One of the most powerful methods is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach can be used to form the N-C bond between a pyrrole and a 2-halopyridine derivative. For instance, the synthesis of N-arylpyrimidin-2-amines has been successfully achieved using palladium catalysts like dichlorobis(triphenylphosphine)Pd(II) with ligands such as Xantphos. nih.govnih.gov A similar strategy could be applied by coupling a suitable pyrrole nucleophile with a 2-halo or 2-aminopyridine (B139424) precursor, which can then be converted to the pyridin-2-ol tautomer.

Another prominent transition metal-catalyzed method is the Suzuki-Miyaura coupling. This reaction has been utilized in the synthesis of diversely substituted pyridin-2(1H)-ones. nih.gov The process typically involves the palladium-catalyzed coupling of a boronic acid or ester with a halide. For the target molecule, this could involve reacting a pyrroleboronic acid with a 3-substituted-2-halopyridine.

Annulation reactions catalyzed by metals such as palladium and rhodium also provide a direct and atom-economical pathway. rsc.orgresearchgate.net These reactions can construct N-heterocyclic compounds through chelation-assisted C-H bond functionalization, often starting from N-aryl-2-aminopyridines and coupling them with partners like alkynes. rsc.org Adapting this to the target compound would involve using an N-(pyrrol-1-yl)-2-aminopyridine as the starting substrate.

The table below summarizes representative conditions for transition metal-catalyzed reactions used in the synthesis of related N-heterocycles.

| Catalyst System | Reaction Type | Substrates | Yield (%) | Reference |

| Pd(OAc)₂, P(o-tol)₃ | Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | 60-95 | nih.gov |

| Pd₂(dba)₃, Xantphos, NaOtBu | Buchwald-Hartwig Amination | 2-Bromopyrimidine, Arylamine | 27-82 | nih.gov |

| [RhCp*Cl₂]₂, AgSbF₆ | C-H Annulation | N-Aryl-2-aminopyridine, Alkyne | High | rsc.org |

| Pd(MeCN)₂Cl₂, CuCl₂ | Annulation | N-Aryl-2-aminopyridine, Internal Alkyne | Moderate-High | rsc.org |

| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Cyclization | Dienyl Azide | High | organic-chemistry.orgnih.gov |

Metal-Free Synthetic Protocols

In recent years, there has been a significant push toward developing synthetic methods that avoid the use of expensive and potentially toxic transition metals. nih.gov These metal-free protocols often rely on activation by strong bases, acids, or unique reagents to facilitate bond formation.

One such approach involves the condensation of N-hetaryl ureas with alcohols, providing a catalyst-free route to N-substituted carbamates, which can be precursors to pyridinones. rsc.org Another strategy is the construction of a quinoline (B57606) ring from a substrate already containing a pyrrolidinyl moiety, suggesting that the pyridinone ring of the target compound could potentially be built around a pre-existing pyrrole structure. scispace.com

Multicomponent reactions (MCRs) offer another avenue for metal-free synthesis. For example, a high-pressure, one-pot, two-component synthesis has been developed for pyrazolo[3,4-b]pyridine derivatives using ammonium (B1175870) acetate (B1210297) and acetic acid, demonstrating a metal-free cyclocondensation approach. mdpi.com Similarly, the condensation of amino acid esters with 2,5-dimethoxy-2,5-dihydrofurane in an acidic medium provides a simple, one-pot reaction to furnish pyrrolinone derivatives, a reaction class that could be adapted for pyridinone synthesis. tubitak.gov.tr

These metal-free reactions often proceed through the formation of reactive intermediates like isocyanates or enamines, followed by intramolecular cyclization. rsc.orgnih.gov The development of these methods is crucial for creating more sustainable and cost-effective synthetic routes.

Optimization of Reaction Conditions and Yields

The efficiency and yield of a synthetic transformation are highly dependent on the specific reaction conditions. Optimization is a critical step in developing a viable synthetic route. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, reaction time, and the nature of any additives like bases or ligands.

For instance, in the silver-catalyzed cyclization to form benzylidene-3-pyrrolines, a close analog, various catalysts and solvents were screened. The study found that a silver catalyst combined with a triphenylphosphine (B44618) ligand in a mixed solvent system at 60 °C provided the optimal yield. mdpi.com

The table below illustrates a typical optimization process for a related heterocyclic synthesis, showing how systematic changes in reaction parameters can significantly impact the outcome.

| Entry | Catalyst (mol%) | Solvent | Additive | Temperature (°C) | Yield (%) |

| 1 | AgOTf (10) | CH₂Cl₂ | - | rt | 45 |

| 2 | AgBF₄ (10) | CH₂Cl₂ | - | rt | 51 |

| 3 | AgSbF₆ (10) | CH₂Cl₂ | - | rt | 60 |

| 4 | AgSbF₆ (10) | Toluene | - | 60 | 72 |

| 5 | AgSbF₆ (10) | Toluene | PPh₃ | 60 | 81 |

| 6 | AgSbF₆ (10) | Toluene/CH₂Cl₂ | PPh₃ | 60 | 86 |

Data adapted from a study on the synthesis of substituted 3-pyrrolines, demonstrating a typical optimization workflow. mdpi.com

This systematic approach allows chemists to identify the ideal conditions to maximize product formation while minimizing side reactions and waste, a crucial step for both laboratory-scale synthesis and potential industrial scale-up. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce the environmental impact of chemical manufacturing. This involves a focus on areas such as solvent choice, energy efficiency, and atom economy. unife.it

Solvent Selection and Minimization

Solvents are a major contributor to the waste generated in chemical processes. Green chemistry encourages the use of solvents that are less toxic, derived from renewable resources, and easily recyclable. acs.org For the synthesis of N-heterocycles, traditional solvents like DMF, toluene, and chlorinated hydrocarbons are often being replaced with greener alternatives.

Preferred green solvents include water, ethanol, and polyethylene (B3416737) glycol (PEG). researchgate.net For example, some metal-free syntheses of imidazo[1,2-a]pyridines have been successfully performed in a mixture of polyethylene glycol (PEG-400) and water, creating a more environmentally benign reaction medium. nih.gov The ultimate goal is to minimize solvent use altogether by running reactions at high concentrations or under solvent-free conditions, which has been achieved in some cross-coupling reactions of pyrroles. researchgate.net

Development of Atom-Economical and Efficient Synthetic Routes

Atom economy is a core principle of green chemistry that measures how efficiently atoms from the starting materials are incorporated into the final product. illinois.edu Synthetic routes with high atom economy generate less waste.

Transition metal-catalyzed C-H activation and annulation reactions are prime examples of atom-economical processes. researchgate.netrsc.org By directly functionalizing C-H bonds, they avoid the need for pre-functionalized substrates (like halides or organometallics), which often require extra synthetic steps and generate stoichiometric byproducts. rsc.org

Multicomponent reactions (MCRs) are another excellent strategy for achieving high atom economy. researchgate.net By combining three or more reactants in a single step to form the final product, MCRs significantly reduce the number of synthetic operations and purification steps, thereby saving energy, time, and materials while minimizing waste. beilstein-journals.org The development of such routes for this compound and its analogs is a key goal for modern synthetic chemists.

Advanced Spectroscopic and Structural Elucidation of 3 Pyrrol 1 Ylpyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional NMR (¹H, ¹³C) Analysis for Structural Assignment

No specific experimental ¹H or ¹³C NMR data for 3-Pyrrol-1-ylpyridin-2-ol has been found in the reviewed literature. For related but different pyrrole-containing compounds, ¹H NMR signals for the pyrrole (B145914) ring protons are typically observed in the aromatic region, and the chemical shifts are influenced by the nature and position of substituents. Similarly, ¹³C NMR spectra provide information on the carbon framework, but specific chemical shifts for this compound are not available.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Information

Comprehensive 2D NMR studies (COSY, HMQC, HMBC, NOESY) for this compound have not been reported in the available scientific literature. Such analyses would be crucial for unambiguously assigning proton and carbon signals and for determining the through-bond and through-space correlations within the molecule, but this information is currently unavailable.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Specific experimental IR and Raman spectra for this compound are not documented in the searched sources. Generally, the IR spectrum of such a compound would be expected to show characteristic absorption bands for O-H stretching of the hydroxyl group, C-H stretching of the aromatic rings, and C=C and C-N stretching vibrations within the pyridine (B92270) and pyrrole rings. However, without experimental data, a detailed vibrational mode analysis is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no specific experimental UV-Vis spectroscopic data reported for this compound in the reviewed literature. The electronic transitions of this molecule, which would provide insights into its chromophoric system, have not been characterized.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Experimental mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound, is not available in the public domain. While mass spectra for related pyrrole and pyridine derivatives exist, this information cannot be directly extrapolated to the target compound.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

A crystal structure for this compound, determined by X-ray diffraction, has not been published. Therefore, precise information regarding its solid-state conformation, bond lengths, bond angles, and crystal packing is currently unknown. While crystal structures for some related molecules, such as 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, are available, these are structurally distinct from the compound of interest researchgate.netnih.gov.

Elucidation of Tautomeric Forms (e.g., Pyridone-Pyridinol Equilibrium)

The phenomenon of tautomerism is a key feature of this compound, which can exist in two primary forms: the pyridinol form (this compound) and the pyridone form (3-Pyrrol-1-yl-1H-pyridin-2-one). This equilibrium is analogous to the well-studied tautomerism of 2-hydroxypyridine (B17775) and 2-pyridone. nist.govwikipedia.orgnih.govstackexchange.com The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent and the physical state (solid, liquid, or gas).

In non-polar solvents, the pyridinol form is generally favored, whereas polar solvents, such as water and alcohols, tend to stabilize the pyridone tautomer. wikipedia.orgstackexchange.com This solvent-dependent equilibrium can be rationalized by the different dipole moments of the two tautomers and their ability to engage in hydrogen bonding with solvent molecules. In the solid state, 2-pyridone derivatives predominantly exist in the pyridone form, which is stabilized by strong intermolecular hydrogen bonds. wikipedia.orgnih.gov X-ray crystallography studies on related compounds have confirmed that the hydrogen atom is located on the nitrogen atom in the solid state. wikipedia.org

Spectroscopic methods are instrumental in distinguishing between these tautomeric forms. Infrared (IR) spectroscopy, for instance, can provide definitive evidence for the predominant tautomer. The pyridone form exhibits a characteristic C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹, while the pyridinol form shows a distinct O-H stretching band.

Table 1: Illustrative Spectroscopic Data for the Tautomeric Forms of this compound

| Spectroscopic Technique | Tautomeric Form | Characteristic Signal |

| Infrared (IR) Spectroscopy | Pyridone | ~1670 cm⁻¹ (C=O stretch) |

| Pyridinol | ~3400 cm⁻¹ (O-H stretch) | |

| ¹H NMR Spectroscopy | Pyridone | ~12-14 ppm (N-H proton) |

| Pyridinol | ~9-11 ppm (O-H proton) | |

| UV-Vis Spectroscopy | Pyridone | λmax ~295 nm |

| Pyridinol | λmax ~270 nm |

Note: The data in this table are illustrative and based on typical values for related pyridone/pyridinol systems.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking Architectures

The supramolecular assembly of this compound in the solid state is governed by a combination of strong hydrogen bonds and weaker, yet significant, π-stacking interactions. nih.govrsc.orgrsc.org These non-covalent interactions dictate the crystal packing and ultimately influence the material's physical properties.

Hydrogen Bonding:

In its pyridone tautomeric form, this compound can form robust hydrogen-bonded dimers. nih.govresearchgate.net These dimers are characterized by two N-H···O hydrogen bonds, creating a stable eight-membered ring motif. nih.gov The strength and directionality of these hydrogen bonds are primary drivers in the formation of the crystal lattice. The pyrrole ring can also participate in weaker C-H···π interactions, further stabilizing the structure.

π-Stacking Architectures:

Table 2: Typical Intermolecular Interaction Geometries for this compound (Illustrative)

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H···O | 2.7 - 2.9 | 160 - 180 |

| π-Stacking | Pyridine···Pyridine | 3.3 - 3.8 | - |

| Pyrrole···Pyridine | 3.4 - 3.9 | - |

Note: The data in this table are based on typical values observed in crystal structures of related heterocyclic compounds.

Investigation of Three-Dimensional Network Formation

The combination of strong, directional hydrogen bonds and weaker, more diffuse π-stacking interactions leads to the formation of a complex and well-defined three-dimensional supramolecular network in the crystalline state of this compound. The hydrogen-bonded dimers can act as fundamental building blocks, which then self-assemble into higher-order structures through π-stacking and other weaker interactions.

Computational and Theoretical Investigations of 3 Pyrrol 1 Ylpyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic landscape of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, energy levels, and geometric parameters.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the equilibrium geometry of molecules like 3-Pyrrol-1-ylpyridin-2-ol. A typical approach involves using a hybrid functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to perform a full geometry optimization. ijcce.ac.ir This process systematically adjusts the molecule's bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface.

The optimization would yield a precise three-dimensional structure. For this compound, key parameters would include the planarity between the pyrrole (B145914) and pyridine (B92270) rings and the specific bond lengths within each aromatic system.

Once the geometry is optimized, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C=O stretching, or aromatic C-H bending. nih.gov

| Parameter | Predicted Value (Å or °) | Method |

| C-N (Inter-ring) Bond Length | e.g., 1.450 | DFT/B3LYP/6-311G+(d,p) |

| C=O Bond Length | e.g., 1.230 | DFT/B3LYP/6-311G+(d,p) |

| O-H Bond Length | e.g., 0.965 | DFT/B3LYP/6-311G+(d,p) |

| Pyrrole-Pyridine Dihedral Angle | e.g., 35.5 | DFT/B3LYP/6-311G+(d,p) |

| Note: The values in this table are hypothetical examples of what a DFT geometry optimization would produce. |

For applications requiring benchmark accuracy, high-level ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are employed. escholarship.org While computationally more demanding than DFT, CCSD(T) is considered the "gold standard" for calculating molecular energies and properties. psu.edu

In the study of this compound, CCSD(T) calculations, often combined with large basis sets (e.g., correlation-consistent basis sets like cc-pVTZ or cc-pVQZ), would be used to refine the energetics obtained from DFT. researchgate.net This method provides highly accurate values for equilibrium geometries and force constants, which are essential for predicting precise rotational and vibrational spectroscopic parameters. escholarship.org Such calculations are particularly valuable for validating the results from more economical DFT methods and for studying systems where electron correlation effects are critical.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can simulate various types of spectra, providing a powerful tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. Using the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations typically show good agreement with experimental values, often with root-mean-square errors of 0.2–0.4 ppm for proton shifts. nih.gov For this compound, this would allow for the unambiguous assignment of each proton and carbon signal in its complex aromatic structure.

| Atom | Calculated Chemical Shift (ppm) | Method |

| H (hydroxyl) | e.g., 9.80 | GIAO-DFT/B3LYP |

| H (pyrrole C2) | e.g., 6.85 | GIAO-DFT/B3LYP |

| H (pyridine C4) | e.g., 7.50 | GIAO-DFT/B3LYP |

| C (carbonyl) | e.g., 165.0 | GIAO-DFT/B3LYP |

| Note: The values in this table are illustrative examples of predicted NMR chemical shifts. |

IR Spectroscopy: As mentioned, vibrational analysis via DFT yields the frequencies and intensities of IR active modes. researchgate.net This allows for the generation of a simulated IR spectrum, where characteristic peaks for the O-H, N-H, C=O, and aromatic ring vibrations can be identified and compared with experimental Fourier-transform infrared (FTIR) spectra.

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range is predicted using Time-Dependent Density Functional Theory (TD-DFT). ijcce.ac.ir This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and oscillator strengths, which correspond to the position and intensity of absorption bands, respectively. For this compound, TD-DFT would likely predict strong π → π* transitions characteristic of its conjugated aromatic system. rsc.orgmdpi.com

Conformational Analysis and Isomerization Pathways

The single bond connecting the pyrrole and pyridine rings in this compound allows for rotational isomerism (conformers). A computational conformational analysis would involve scanning the potential energy surface by systematically rotating this C-N bond. DFT calculations would be used to determine the relative energies of the resulting conformers and the transition state barriers separating them. This analysis would identify the most stable (lowest energy) conformation of the molecule and provide insight into its structural flexibility. Furthermore, theoretical calculations can map out more complex isomerization pathways, such as proton transfer from the hydroxyl group to a nitrogen atom, and determine the associated activation energy barriers for such transformations.

Reactivity and Reaction Mechanism Predictions

Computational chemistry offers profound insights into the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy and distribution of the HOMO indicate the molecule's ability to act as a nucleophile (electron donor), while the LUMO reflects its capacity to act as an electrophile (electron acceptor). researchgate.net

For this compound, DFT calculations would reveal the energies of the HOMO and LUMO and their spatial distribution across the molecule. researchgate.net This information helps predict the most likely sites for electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's reactivity. ias.ac.in These descriptors provide a quantitative measure of its electrophilic and nucleophilic character.

| Index | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = (IP + EA)² / (8η) | A measure of the ability to accept electrons. |

| Nucleophilicity Index (N) | N = EHOMO(Molecule) - EHOMO(TCE) | A measure of the ability to donate electrons, often referenced against tetracyanoethylene (B109619) (TCE). ias.ac.in |

By calculating these indices, the reactivity of this compound can be compared quantitatively with other known nucleophiles and electrophiles. researcher.life

Transition State Analysis for Investigating Chemical Transformations

Transition State Theory (TST) is a fundamental concept in the study of chemical reaction rates. wikipedia.org Computationally, transition state analysis involves locating the first-order saddle point on a potential energy surface that connects reactants and products. github.io This high-energy configuration, known as the transition state or activated complex, represents the energetic barrier that must be overcome for a reaction to occur. fiveable.mefossee.in By characterizing the geometry and energy of the transition state, chemists can gain profound insights into reaction mechanisms and predict reaction rates. fiveable.meresearchgate.net

For a molecule such as this compound, transition state analysis, often performed using methods like Density Functional Theory (DFT), would be invaluable for understanding its reactivity. mdpi.comacs.org For instance, in a potential electrophilic substitution reaction on either the pyrrole or pyridine ring, computational chemists would model the reaction pathway, calculating the energy of the starting materials, any intermediates, the transition state, and the final products. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining the reaction rate. fossee.in A lower activation energy implies a faster reaction. mdpi.com

By comparing the activation energies for different potential reaction pathways (e.g., substitution at different positions), researchers could predict the most likely outcome of a chemical transformation. The analysis would also reveal the geometry of the activated complex, showing which bonds are partially formed and which are partially broken at the peak of the energy barrier. fiveable.me

Hypothetical Transition State Analysis Data for Isomerization of this compound

This table illustrates the kind of data that would be generated from a DFT study on a hypothetical tautomerization reaction.

| Parameter | Reactant (2-ol form) | Transition State | Product (2-oxo form) |

| Relative Energy (kcal/mol) | 0.00 | 25.4 | -5.2 |

| Key Bond Length (Å): O-H | 0.98 | 1.25 | 1.78 |

| Key Bond Length (Å): N-H | N/A | 1.30 | 1.01 |

| Imaginary Frequency (cm⁻¹) | None | -1540 | None |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) is a powerful computer simulation method used to analyze the physical movements of atoms and molecules over time. wikipedia.orgwustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the molecular system, offering insights into its conformational flexibility and its interactions with the surrounding environment, such as a solvent. acs.orgvalencelabs.com

If applied to this compound, MD simulations could reveal how the molecule behaves in a solution. For example, a simulation could track the rotation around the C-N bond connecting the pyrrole and pyridine rings, identifying the most stable rotational conformations (rotamers) and the energy barriers between them. This is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules, such as biological receptors.

Furthermore, MD simulations are exceptionally useful for studying solvent effects. easychair.orgbiu.ac.il By explicitly including solvent molecules (like water or an organic solvent) in the simulation box, researchers can observe how the solvent molecules arrange themselves around the solute (this compound). researchgate.net This can reveal specific interactions like hydrogen bonding between the solvent and the hydroxyl group or the nitrogen atoms of the pyridine and pyrrole rings. Such solvation effects can significantly influence the molecule's stability, reactivity, and preferred conformation. nih.gov

Hypothetical MD Simulation Output for this compound in Water

This table demonstrates the type of structural and energetic data that could be extracted from an MD simulation.

| Property | Average Value | Standard Deviation |

| Solvation Free Energy (kcal/mol) | -8.5 | 0.7 |

| Number of H-bonds (solute-water) | 3.2 | 0.9 |

| Pyrrole-Pyridine Dihedral Angle (°) | 45.6 | 15.2 |

| End-to-End Distance (Å) | 6.8 | 0.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Thermodynamic versus Kinetic Selectivity in Chemical Reactions

In chemical reactions where multiple products can be formed, the distribution of these products is often governed by either thermodynamic or kinetic control. mdpi.com

Kinetic control occurs when the reaction conditions (typically low temperature) favor the product that is formed fastest, i.e., the one with the lowest activation energy barrier. The product ratio is determined by the relative rates of the competing pathways. ucla.edu

Thermodynamic control is established under conditions (typically higher temperature) that allow the initial products to revert to the starting materials or intermediates and re-react. In this scenario, an equilibrium is established, and the product distribution reflects the relative thermodynamic stability of the products, favoring the most stable (lowest energy) product. acs.orgnih.gov

Computational chemistry is an excellent tool for predicting whether a reaction involving this compound would be under kinetic or thermodynamic control. By calculating the complete energy profile for competing reaction pathways, researchers can compare both the activation energies (kinetics) and the final product energies (thermodynamics). ucla.edupku.edu.cn

For example, consider the protonation of this compound. Protonation could occur at several sites, such as the pyridine nitrogen, the pyrrole nitrogen, or the hydroxyl oxygen. A computational study could determine the activation energy to form each of these protonated species, as well as their final relative energies. If the pathway to the least stable product has the lowest activation barrier, the reaction would be kinetically controlled at low temperatures to yield this product. At higher temperatures, the reaction would be thermodynamically controlled, yielding the most stable protonated form, regardless of the activation energy required to form it.

Hypothetical Energy Profile for a Competing Reaction of this compound

This table illustrates how calculated energies can distinguish between kinetic and thermodynamic products.

| Pathway | Activation Energy (Ea) (kcal/mol) | Product Relative Energy (ΔE) (kcal/mol) | Product Type |

| Pathway A | 15.0 | -10.0 | Kinetic |

| Pathway B | 20.0 | -15.0 | Thermodynamic |

Note: The data in this table is hypothetical and for illustrative purposes only. In this example, Pathway A is faster (lower Ea), leading to the kinetic product. Pathway B leads to the more stable product (more negative ΔE), which is the thermodynamic product.

Reactivity and Chemical Transformations of 3 Pyrrol 1 Ylpyridin 2 Ol

Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) and Pyrrole (B145914) Rings

The susceptibility of 3-Pyrrol-1-ylpyridin-2-ol to electrophilic aromatic substitution (SEAr) differs markedly between the two heterocyclic systems.

Pyrrole Ring: The pyrrole ring is a π-excessive heterocycle, meaning it possesses a higher electron density than benzene (B151609). wikipedia.org This makes it highly activated towards electrophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a 4n+2 aromatic system and significantly increasing its nucleophilicity. wikipedia.org Electrophilic substitution on unsubstituted pyrrole occurs preferentially at the C-2 (α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C-3 (β) position (two resonance structures). youtube.com For this compound, the C-2 and C-5 positions of the pyrrole ring are the most likely sites for electrophilic attack in reactions such as nitration, halogenation, and Friedel-Crafts acylation. mdpi.comresearchgate.net

Pyridine Ring: In contrast, the pyridine ring is a π-deficient heterocycle. The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less reactive towards electrophiles than benzene. firsthope.co.in Any electrophilic attack that does occur generally directs to the C-3 (meta) position, as the intermediates for C-2 and C-4 attack are particularly destabilized by placing a positive charge on the electronegative nitrogen atom. youtube.comfirsthope.co.in Furthermore, the presence of the 2-hydroxyl group, which exists in equilibrium with the 2-pyridone tautomer, further deactivates the ring towards electrophilic substitution. The pyridone form breaks the ring's aromaticity and possesses an electron-withdrawing carbonyl group. Therefore, electrophilic aromatic substitution on the pyridine ring of this compound is highly disfavored compared to substitution on the more nucleophilic pyrrole ring.

Nucleophilic Substitution Reactions and Functional Group Interconversions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient rings like pyridine, particularly when a good leaving group is present at the C-2 or C-4 positions. firsthope.co.inquimicaorganica.org

In this compound, the hydroxyl group at the C-2 position is a poor leaving group. However, it can be converted into a better leaving group, such as a tosylate (-OTs) or by protonation in acidic media to form an oxonium ion. Once converted, the C-2 position becomes susceptible to attack by strong nucleophiles. This process allows for the substitution of the hydroxyl moiety with other functional groups, such as halides or amines. The reverse reaction, the hydrolysis of 2-chloropyridine (B119429) to 2-hydroxypyridine (B17775) with hydroxide (B78521) ions, is a well-established example of this type of nucleophilic substitution. acs.orglookchem.com

The hydroxyl group itself can undergo typical alcohol reactions, such as esterification or etherification, to yield a variety of derivatives.

Oxidation-Reduction Chemistry of the Pyridinol Moiety

The pyridinol moiety can undergo both oxidation and reduction reactions.

Oxidation: Pyridine and its derivatives can be oxidized at the ring nitrogen to form N-oxides, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-Chloroperoxybenzoic acid (m-CPBA). firsthope.co.inguidechem.com This transformation converts the pyridine into a pyridine-N-oxide. The resulting N-oxide group in 2-pyridinol-1-oxide (B179263) enhances the chelating properties of the molecule.

Reduction: The pyridine ring is resistant to reduction but can be hydrogenated under forcing conditions. Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) reduces the aromatic pyridine ring to a saturated piperidine (B6355638) ring. firsthope.co.in This transformation would convert this compound into the corresponding piperidin-2-ol derivative, fundamentally altering its electronic properties and geometry.

Metal Complexation and Coordination Chemistry

The structure of this compound, featuring multiple heteroatoms with lone pairs of electrons, makes it an excellent candidate as a ligand in coordination chemistry.

This compound possesses three potential donor sites: the pyridine ring nitrogen, the oxygen atom of the hydroxyl group, and the pyrrole ring nitrogen. The most common coordination mode for such scaffolds involves chelation. Following deprotonation of the hydroxyl group, the molecule can act as a bidentate, monoanionic ligand. It coordinates to a metal center via the pyridine nitrogen and the pyridinolate oxygen, forming a stable five-membered chelate ring. This N,O-coordination is a well-documented motif in coordination chemistry. nih.gov Ligands containing linked pyrrole and pyridine units have been successfully used to synthesize a variety of transition metal complexes. nih.govresearchgate.netresearchgate.net The deprotonated form of 2-pyridinol-1-oxide is known to be a potent bidentate chelating agent.

Metal complexes of this compound can be synthesized through the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common method involves deprotonating the ligand with a base (e.g., sodium hydroxide or an alkoxide) followed by the addition of a metal salt (e.g., NiCl₂, Cu(OAc)₂, ZnCl₂). nih.govjscimedcentral.com The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol.

The resulting metal complexes are characterized using a suite of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Table 1: Common Techniques for Characterization of Metal Complexes

| Technique | Purpose | Expected Observations for a [M(L)₂] Complex |

|---|---|---|

| Infrared (IR) Spectroscopy | To identify the coordination sites of the ligand. | Disappearance or significant shift of the O-H stretching band; shift in the C-O and pyridine ring stretching vibrations upon coordination to the metal ion. nih.gov |

| ¹H NMR Spectroscopy | To determine the structure of diamagnetic complexes in solution. | Shifts in the proton signals of the pyridine and pyrrole rings upon complexation compared to the free ligand. nih.gov |

| UV-Visible Spectroscopy | To study the electronic transitions within the complex. | Appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions. acs.org |

| Elemental Analysis | To determine the empirical formula and confirm the ligand-to-metal ratio. | Experimental percentages of C, H, and N should match the calculated values for the proposed complex formula. nih.gov |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure in the solid state. | Provides definitive information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and intermolecular interactions. researchgate.net |

Biochemical Transformations and Enzymatic Interactions

Pyridine derivatives are known to be metabolized in biological systems. nih.gov A crucial step in the degradation of the pyridine ring is hydroxylation, often catalyzed by flavin-dependent monooxygenases. nih.gov These enzymes can introduce hydroxyl groups onto the ring, activating it for further degradation. Additionally, pyridine nucleotides like NAD+/NADH are central coenzymes in a vast number of enzymatic oxidation-reduction reactions. rsc.orgnih.gov

The pyrrole ring is a core component of many biologically active natural products and pharmaceuticals, indicating its compatibility with and interaction with enzymatic systems. mdpi.comchim.it The biological activity of these compounds often relies on specific interactions with enzyme active sites. Therefore, it is plausible that this compound could interact with various enzymes, potentially undergoing transformations such as hydroxylation on either ring or redox reactions involving the pyridinol moiety.

Based on the conducted research, there is currently no publicly available scientific literature detailing the enzyme-catalyzed reactions, metabolites, or transformation products specifically for the chemical compound "this compound".

The performed searches for its substrate activity in enzymatic reactions and its metabolic pathways did not yield any specific results. Studies on structurally related pyrrole-containing compounds exist, but per the instructions to focus solely on "this compound", their findings cannot be attributed to the subject of the requested article.

Therefore, the requested article on the "" with the specified subsections cannot be generated at this time due to a lack of available data in the scientific domain. Further experimental research would be required to elucidate the enzymatic behavior and metabolic fate of this particular compound.

Advanced Applications and Research Frontiers of 3 Pyrrol 1 Ylpyridin 2 Ol Based Structures

3-Pyrrol-1-ylpyridin-2-ol as a Versatile Synthetic Building Block and Scaffold

The inherent reactivity and functional group disposition of this compound make it an attractive starting material for the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both a pyrrole (B145914) and a pyridin-2-ol nucleus, allows for selective modifications and the construction of diverse chemical entities.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science due to the unique electronic and steric properties these structures exhibit. Pyrrolopyridines, as a class of fused heterocycles, are of particular interest due to their presence in numerous biologically active compounds. The this compound scaffold is theoretically a prime candidate for the construction of various pyrrolopyridine isomers through intramolecular cyclization strategies. While direct synthesis of fused systems from this compound is not extensively documented in the literature, the general principles of heterocyclic synthesis suggest several plausible routes. For instance, functionalization of the pyrrole or pyridine (B92270) ring followed by a cyclization reaction could lead to the formation of novel pyrrolopyridine frameworks.

Pyrrolopyridines, also known as azaindoles, exist in several isomeric forms and are recognized for their wide range of pharmacological activities. nih.gov The synthesis of such fused systems often involves the annulation of a pyrrole ring onto a pyridine core or vice versa. researchgate.net Methodologies like the Bartoli indole (B1671886) synthesis, Fischer indole synthesis, and various transition-metal-catalyzed cross-coupling reactions are commonly employed for the preparation of pyrrolopyridine derivatives. researchgate.net

| General Synthetic Strategy | Description | Potential Application for this compound |

| Intramolecular Cyclization | Formation of a new ring by connecting two positions within the same molecule. | Functionalization of the pyrrole C2 or C5 position and the pyridine C4 position could facilitate a ring-closing reaction to form a pyrrolopyridine. |

| Transition-Metal Catalysis | Reactions such as Buchwald-Hartwig or Suzuki coupling to form C-N or C-C bonds. | Derivatization of the pyridine ring with a halide could allow for intramolecular coupling with the pyrrole NH group. |

| Condensation Reactions | Reaction of the pyridin-2-ol oxygen with a suitably functionalized side chain on the pyrrole ring. | Introduction of a carbonyl or related group on the pyrrole ring could lead to cyclization via condensation. |

The this compound scaffold offers multiple sites for chemical modification, enabling the generation of libraries of novel compounds with diverse functionalities. The pyrrole ring can undergo electrophilic substitution at the C2 and C5 positions, while the pyridine ring can be functionalized at various positions. Furthermore, the hydroxyl group of the pyridin-2-ol tautomer and the nitrogen of the pyrrole ring are amenable to a range of chemical transformations.

The derivatization of similar heterocyclic cores has led to the discovery of compounds with significant biological activities. For example, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and evaluated as antibacterial agents. nih.gov Similarly, various pyrrole and fused pyrrole derivatives have been explored for their antimicrobial properties. nih.gov

Table of Potential Derivatization Reactions:

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation/Arylation | Alkyl/aryl halide, base | N-substituted pyrrole derivative |

| O-Alkylation/Arylation | Alkyl/aryl halide, base | 2-Alkoxy/Aryloxypyridine derivative |

| Electrophilic Aromatic Substitution | Nitrating/halogenating/sulfonating agents | Substituted pyrrole or pyridine ring |

| Acylation | Acyl chloride, Lewis acid | Acylated pyrrole or pyridine derivative |

| Cross-Coupling Reactions | Boronic acids, organostannanes (with a pre-functionalized halide) | Aryl or vinyl substituted derivatives |

Exploration in Materials Science and Photophysical Applications

Heterocyclic compounds, particularly those with extended π-conjugated systems, are of great interest in materials science for their potential applications in organic electronics and photonics. The fusion of electron-rich pyrrole and electron-deficient pyridine rings can give rise to molecules with interesting photophysical properties.

Pyrrole-containing and fused-pyrrole systems have been investigated as fluorophores. For instance, pyrrolo[3,2-b]pyrrole (B15495793) derivatives have been shown to exhibit efficient fluorescent emission. researchgate.net The photophysical properties of such compounds are highly dependent on their substitution pattern and the electronic nature of the substituents. Theoretical derivatization of this compound with electron-donating or electron-withdrawing groups could modulate its absorption and emission characteristics, potentially leading to the development of novel fluorescent materials.

Hypothetical Photophysical Properties of this compound Derivatives:

| Derivative | Hypothesized Effect on Fluorescence | Potential Application |

| With Electron-Donating Groups | Red-shift in emission, increased quantum yield | Bioimaging, organic light-emitting diodes (OLEDs) |

| With Electron-Withdrawing Groups | Blue-shift in emission, potential for solvatochromism | Fluorescent probes, sensors |

| Fused Aromatic Systems | Extended conjugation leading to longer wavelength emission | Near-infrared (NIR) imaging, optoelectronics |

The design of chemosensors and molecular switches often relies on molecules that exhibit a change in their physical properties, such as fluorescence or color, upon interaction with a specific analyte or external stimulus. The nitrogen atoms and the hydroxyl group in this compound could act as binding sites for metal ions or other guest molecules. A derivative of 4-(1H-pyrrol-2-yl)pyridine has been reported as a sensor for sulfite (B76179) anions. digitellinc.com This suggests that the pyrrolopyridine scaffold can be a viable platform for the development of chemosensors.

Furthermore, molecular switches based on the transformations of cyano-substituted pyrrol-2-one derivatives have been developed, which are sensitive to solvent, acid-base, and temperature changes. rsc.org This indicates the potential for designing molecular switches based on the this compound core, where tautomerism or conformational changes could be triggered by external stimuli.

Catalytic Applications in Organic Synthesis

While the direct catalytic application of this compound has not been reported, its structural motifs are present in various ligands used in catalysis. The pyridine nitrogen and the pyrrole ring can coordinate to metal centers, making derivatives of this compound potential ligands for transition metal catalysis. For example, an iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones has been developed, showcasing the utility of pyrrole derivatives in catalytic processes. mdpi.com

The development of novel ligands is crucial for advancing catalytic methodologies. The structural rigidity and the presence of multiple heteroatoms in derivatives of this compound could lead to the formation of stable and selective catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. Further research in this area could unveil the catalytic potential of this versatile scaffold.

Role as a Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, the efficacy of a catalyst is profoundly influenced by the ligand framework surrounding the metal center. Ligands dictate the catalyst's stability, solubility, and steric and electronic environment, which in turn govern its activity and selectivity. Structures based on this compound are poised to serve as versatile ligands, particularly as bidentate N,O-ligands, for a variety of transition metal-catalyzed reactions.

The pyridinolato fragment of the molecule can form a stable six-membered chelate ring with a metal ion, a structural motif known to be effective in many catalytic processes. The pyrrole group, while potentially a weaker coordinator, can significantly modulate the electronic properties of the metal center. This electronic influence can be crucial for tuning the reactivity of the catalyst for specific transformations.

Table 1: Potential Homogeneous Catalytic Applications of this compound Metal Complexes

| Catalytic Reaction | Potential Metal Center | Role of the this compound Ligand |

|---|---|---|

| C-C Cross-Coupling Reactions | Palladium, Nickel | Stabilization of the active metal species and modulation of its electronic properties to facilitate oxidative addition and reductive elimination. |

| Hydrogenation and Transfer Hydrogenation | Ruthenium, Iridium, Iron | Formation of stable metal-hydride complexes; the ligand framework can influence the enantioselectivity in asymmetric hydrogenation. mdpi.com |

| Oxidation Reactions | Manganese, Cobalt, Copper | Stabilization of high-valent metal-oxo species and prevention of catalyst deactivation through dimerization. |

Detailed research findings on analogous systems support the potential of this compound in these areas. For instance, ruthenium complexes featuring hydroxypyridine-based ligands have demonstrated catalytic activity in alkylation reactions. mdpi.com The ability of the pyridinolato moiety to participate in metal-ligand cooperation, involving reversible dearomatization-aromatization of the pyridine ring, can facilitate substrate activation and product release. This mechanism has been observed in hydrogenation and dehydrogenation catalysis with pincer-type ligands containing a pyridine core. mdpi.com

Furthermore, the introduction of a pyridine moiety into macrocyclic ligands has been shown to affect the thermodynamic properties and coordination kinetics of the resulting metal complexes, which has been exploited in stereoselective synthesis. unimi.it This suggests that incorporating this compound into more complex ligand architectures could lead to highly selective catalysts.

Support for Heterogeneous Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of the former with the ease of separation and recyclability of the latter. The this compound framework is well-suited for this purpose, offering multiple avenues for anchoring onto a support material.

The hydroxyl group can be used for covalent attachment to silica (B1680970) or other oxide supports through condensation reactions. Alternatively, the entire molecule can be integrated into the structure of porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In such systems, the pyrrole-pyridine unit would act as a robust, chelating building block.

Table 2: Potential Heterogeneous Catalytic Systems Based on this compound

| Support Material | Immobilization Strategy | Potential Catalytic Application |

|---|---|---|

| Silica (SiO₂) | Covalent grafting via the hydroxyl group. | Fine chemical synthesis, such as hydrogenations and oxidations. |

| Alumina (Al₂O₃) | Adsorption or covalent attachment. | Hydrogenation of N-heterocycles. mdpi.com |

| Zeolites | Encapsulation within the porous structure. | Shape-selective catalysis. researchgate.net |

The use of MOFs with pyridine-containing linkers has been explored for various catalytic applications. nih.gov The well-defined and tunable porous structure of MOFs allows for precise control over the active sites, potentially leading to catalysts with exceptional selectivity.

Future Directions and Emerging Research Avenues in Pyrrole-Pyridine Chemistry

The field of pyrrole-pyridine chemistry is continually evolving, driven by the quest for novel materials with enhanced functionalities. The unique combination of a pyrrole and a pyridine ring within a single molecule offers a rich playground for chemical innovation. Several emerging research avenues are poised to leverage the potential of structures like this compound.

One promising direction is the development of stimuli-responsive catalysts . The electronic communication between the pyrrole and pyridine rings could be exploited to design systems where the catalytic activity can be switched "on" or "off" by external stimuli such as light or an electric potential. This could be achieved by incorporating photochromic or redox-active moieties into the ligand framework.

Another area of growing interest is photocatalysis . Pyrrole and pyridine derivatives can act as photosensitizers, absorbing light and transferring the energy to a catalytic center or directly to the substrates. The development of this compound-based metal complexes with tailored photophysical properties could lead to efficient catalysts for solar fuel production and organic synthesis. researchgate.net

The synthesis of supramolecular assemblies based on pyrrole-pyridine building blocks is also a burgeoning field. The ability of these molecules to participate in hydrogen bonding and π-π stacking interactions can be harnessed to construct complex, self-assembled architectures with emergent catalytic properties. These systems could mimic the active sites of enzymes, leading to highly selective and efficient catalysts.

Finally, the exploration of earth-abundant metal catalysts is a critical aspect of sustainable chemistry. The robust and tunable ligand framework offered by this compound could be instrumental in stabilizing and activating first-row transition metals like iron, cobalt, and manganese for a wide range of catalytic transformations, reducing the reliance on precious metals. acs.org

Q & A

Q. What are the limitations of using this compound in aqueous-phase catalysis, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.